Ethyl 5-oxo-5-(9-phenanthryl)valerate
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Description
Ethyl 5-oxo-5-(9-phenanthryl)valerate, also known as ethyl phenanthrene-9-carboxylate, is a chemical compound belonging to the family of aromatic esters. It has a linear formula of C21H20O3 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C21H20O3 . The InChI code for this compound is 1S/C21H20O3/c1-2-24-21(23)13-7-12-20(22)19-14-15-8-3-4-9-16(15)17-10-5-6-11-18(17)19/h3-6,8-11,14H,2,7,12-13H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 320.39 .Scientific Research Applications
Synthesis and Structural Analysis
- Research on compounds like ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate emphasizes the importance of synthesizing and analyzing the crystal structures of complex organic compounds. Such studies contribute to understanding the molecular configurations, bonding, and potential reactivity of novel compounds, which can be analogous to the synthesis and analysis of Ethyl 5-oxo-5-(9-phenanthryl)valerate (Marjani, 2013).
Chemical Reactivity and Applications
- The synthesis of 3-chloro-2-oxo-butanoate, an intermediate in various biologically active compounds, highlights the significance of synthesizing and understanding the reactivity of oxo-valerate derivatives. These intermediates are crucial in the development of pharmaceuticals and agrochemicals, indicating potential research applications for this compound (Yuanbiao et al., 2016).
Catalysis and Industrial Applications
- Studies on the enzymatic synthesis of valeric esters, such as ethyl valerate, using lipases under solvent-free conditions and microwave irradiation, suggest potential industrial applications of this compound in biofuel production, perfumery, and pharmaceuticals. This research demonstrates the feasibility of using enzymatic routes for esterification, which could be applied to the synthesis and functionalization of this compound (Bhavsar & Yadav, 2018).
properties
IUPAC Name |
ethyl 5-oxo-5-phenanthren-9-ylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-2-24-21(23)13-7-12-20(22)19-14-15-8-3-4-9-16(15)17-10-5-6-11-18(17)19/h3-6,8-11,14H,2,7,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMCWNVREMBRCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645607 |
Source
|
Record name | Ethyl 5-oxo-5-(phenanthren-9-yl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898752-88-0 |
Source
|
Record name | Ethyl 5-oxo-5-(phenanthren-9-yl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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